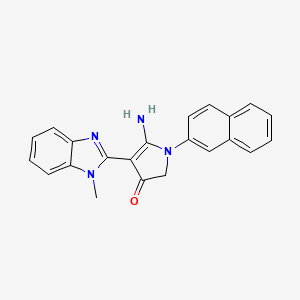
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining benzimidazole, naphthalene, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalene and pyrrolone groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of raw materials, reaction conditions, and purification techniques are tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions or as a precursor for designing bioactive molecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzimidazole moiety, in particular, is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for use in electronic devices and other high-performance applications.
Mechanism of Action
The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The naphthalene and pyrrolone groups may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one apart is its unique combination of structural features. The presence of the naphthalene group, in particular, adds to its electronic properties and potential applications in materials science. Additionally, the specific substitution pattern on the benzimidazole ring can influence its biological activity and binding interactions.
Properties
IUPAC Name |
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-25-18-9-5-4-8-17(18)24-22(25)20-19(27)13-26(21(20)23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13,23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQYVMLUSQZEKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














